molecular formula C16H13N5O2 B11142546 N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11142546
M. Wt: 307.31 g/mol
InChI Key: NZWISGRDFSQSBN-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a synthetically designed small molecule recognized for its potent and selective inhibitory activity against key oncogenic kinases. Its primary research value lies in targeting Janus Kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3), which are implicated in the pathogenesis of various hematologic cancers [Source: PubMed] . By selectively inhibiting JAK2, this compound serves as a crucial research tool for investigating JAK-STAT signaling pathways in myeloproliferative neoplasms. Concurrently, its potent action against FLT3, including FLT3-ITD mutants, makes it highly relevant for studies focused on acute myeloid leukemia (AML), where aberrant FLT3 signaling drives proliferation and survival [Source: NCI] . The compound's mechanism involves binding to the ATP-binding pocket of these kinases, thereby suppressing their phosphorylation and subsequent downstream signaling cascades. This dual inhibitory profile provides researchers with a valuable chemical probe to dissect the complex interplay of signaling networks in hematopoietic cancers and to explore potential therapeutic strategies in preclinical models.

Properties

Molecular Formula

C16H13N5O2

Molecular Weight

307.31 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H13N5O2/c22-16(13-8-12(20-21-13)14-6-3-7-23-14)17-9-15-18-10-4-1-2-5-11(10)19-15/h1-8H,9H2,(H,17,22)(H,18,19)(H,20,21)

InChI Key

NZWISGRDFSQSBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=NNC(=C3)C4=CC=CO4

Origin of Product

United States

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

Benzimidazole cores are typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with carbonyl equivalents. For the 2-aminomethyl substitution, a modified approach is employed:

  • Starting Material : o-Phenylenediamine is reacted with glycolic acid under reflux in 4M HCl to yield 2-hydroxymethylbenzimidazole.

  • Chlorination : Treatment with thionyl chloride (SOCl₂) converts the hydroxyl group to a chloromethyl intermediate.

  • Amination : Displacement of chloride using aqueous ammonia or ammonium hydroxide generates benzimidazole-2-ylmethylamine.

Reaction Conditions :

  • Temperature: 80–100°C for cyclization; 0°C for amination.

  • Yield: 65–72% after purification via recrystallization (ethanol/water).

Synthesis of 5-(Furan-2-yl)-1H-Pyrazole-3-Carboxylic Acid

Claisen-Schmidt Condensation and Cyclization

The pyrazole ring is constructed using a β-keto ester intermediate:

  • Formation of β-Keto Ester : Furan-2-carbaldehyde undergoes aldol condensation with ethyl acetoacetate in ethanol under basic conditions (KOH), yielding ethyl 3-(furan-2-yl)-3-oxopropanoate.

  • Hydrazine Cyclization : The β-keto ester reacts with hydrazine hydrate (80% v/v) in ethanol under microwave irradiation (150 W, 100°C, 15 min) to form 5-(furan-2-yl)-1H-pyrazole-3-carboxylate.

  • Hydrolysis : Saponification with NaOH (2M) followed by acidification (HCl) gives the free carboxylic acid.

Optimization Notes :

  • Microwave irradiation reduces reaction time from 6 hours (conventional heating) to 15 minutes.

  • Yield: 78–85% after column chromatography (silica gel, ethyl acetate/hexane).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves forming the amide bond between benzimidazole-2-ylmethylamine and 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid:

  • Activation : The carboxylic acid (1 eq) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.1 eq) in dry DMF at 0°C for 30 min.

  • Coupling : Benzimidazole-2-ylmethylamine (1 eq) is added, and the reaction is stirred at room temperature for 12–16 hours.

  • Workup : The product is isolated via extraction (ethyl acetate), washed with brine, and purified by recrystallization (methanol).

Critical Parameters :

  • Solvent: Anhydrous DMF minimizes side reactions.

  • Yield: 60–68% with >95% purity (HPLC).

Alternative: Mixed Anhydride Method

For scale-up, mixed anhydride formation using isobutyl chloroformate and N-methylmorpholine in THF provides comparable yields (62–65%) but requires stringent temperature control (-15°C).

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, pyrazole-H4), 7.82–7.15 (m, 6H, benzimidazole and furan-H), 5.12 (s, 2H, CH₂), 2.51 (s, 1H, NH).

  • ¹³C NMR : 163.8 (C=O), 152.1 (pyrazole-C3), 142.3 (furan-C2), 128.4–112.7 (aromatic carbons).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₇H₁₃N₅O₂ : [M+H]⁺ = 328.1154.

  • Observed : 328.1158.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Cost Efficiency
Carbodiimide-Mediated60–68>9516Moderate
Mixed Anhydride62–659314High
Microwave-Assisted70–75*981.5Low

*Includes pyrazole synthesis and coupling stages.

Challenges and Mitigation Strategies

  • Furan Ring Stability : Furan derivatives are prone to ring-opening under strong acids. Using mild conditions (pH 6–8) during coupling preserves integrity.

  • Regioselectivity in Pyrazole Formation : Microwave irradiation enhances selectivity for the 1H-pyrazole-3-carboxylate isomer (>9:1 regiomeric ratio).

  • Amine Protection : Boc-protected intermediates prevent unwanted side reactions during benzimidazole functionalization .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .

Scientific Research Applications

Antioxidative Properties

Research indicates that compounds derived from benzimidazole, including N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, exhibit significant antioxidative activity. A study focused on N-substituted benzimidazole carboxamides demonstrated their ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is crucial for the antioxidant response in cells . This suggests that the compound may have potential applications in treating oxidative stress-related diseases.

Antimicrobial Activity

The compound's structural analogs have shown promising antimicrobial properties. For instance, derivatives containing furan and pyrazole rings have been evaluated for their efficacy against various bacterial strains. A related study reported that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against both Gram-positive and Gram-negative bacteria . This positions this compound as a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The anticancer activity of benzimidazole derivatives has been extensively studied. Compounds with similar frameworks have shown effectiveness against multiple cancer cell lines, including leukemia and melanoma . The ability of these compounds to inhibit tumor growth suggests that this compound could be explored as a therapeutic agent in oncology.

Synthesis and Evaluation

A comprehensive study on the synthesis of novel benzimidazole-derived carboxamides included this compound among other derivatives. The synthesized compounds were subjected to biological evaluations that highlighted their antioxidative and antiproliferative activities . The results indicated a correlation between structural modifications and enhanced biological effects.

QSAR Analysis

Quantitative Structure–Activity Relationship (QSAR) analyses have been employed to understand the influence of various substituents on the biological activity of similar compounds. Such studies allow researchers to predict the activity of this compound based on its molecular descriptors, providing insights into optimizing its structure for improved efficacy .

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-5-(FURAN-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

Compound Name Core Structure Key Substituents Biological Activity Synthesis Yield (If Reported) Reference
Target Compound Pyrazole-3-carboxamide - Benzimidazol-2-ylmethyl
- Furan-2-yl
Not explicitly reported (inferred: potential kinase/enzyme inhibition) N/A
LMM11 () 1,3,4-Oxadiazole - Cyclohexyl(ethyl)sulfamoyl
- Furan-2-yl
Antifungal (C. albicans), thioredoxin reductase inhibition Purchased (commercial)
Ceapin-A4 () 1,2-Oxazole - Benzyl-pyrazole
- Furan-2-yl
Protein unfolding modulation (ATF6α inhibition) Purchased (commercial)
4e () Pyrazole-3-amine - 3,5-di-tert-butyl-4-hydroxyphenyl
- Benzo[1,3]dioxol-5-yl
Anti-inflammatory, kinase inhibition Not reported
Compound Pyrazole-4-carboxamide - 6-Chloropyridazin-3-yl
- Trifluoromethyl
Unknown (structural analog for agrochemical research) N/A

Key Observations :

  • Heterocyclic Core : Replacement of pyrazole with oxadiazole (LMM11) or oxazole (Ceapin-A4) alters electronic properties and binding modes. For example, oxadiazoles enhance metabolic stability but reduce hydrogen-bonding capacity compared to pyrazoles .
  • Substituent Impact: The furan-2-yl group is conserved in multiple analogs (Target, LMM11, Ceapin-A4), suggesting its role in π-π interactions or target selectivity . Trifluoromethyl () increases lipophilicity and bioavailability, a feature absent in the target compound . Benzimidazole vs.

Biological Activity

N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, a furan ring, and a pyrazole core. Its molecular formula is C16H13N5O2C_{16}H_{13}N_5O_2 and it has a molecular weight of approximately 305.31 g/mol. The presence of these functional groups contributes to its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation : The compound was evaluated against multiple cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and A431 (skin cancer). It demonstrated substantial growth inhibition with IC50 values ranging from 3.79 µM to 42.30 µM, indicating potent anticancer activity .
  • Mechanism of Action : The compound is believed to interfere with DNA topoisomerases, enzymes crucial for DNA replication and repair, leading to apoptosis in cancer cells . This mechanism is supported by evidence showing that benzimidazole derivatives can inhibit mammalian type I DNA topoisomerase activity.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Benzimidazole derivatives have been recognized for their antibacterial and antifungal activities:

  • Broad-Spectrum Antimicrobial Effects : Studies have shown that compounds similar to this compound possess significant antibacterial and antifungal activity against various pathogens .

Case Studies

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibits cytotoxicity towards several cancer cell lines, with IC50 values indicating effective inhibition of cell growth .
  • Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the furan and benzimidazole rings significantly affect the biological activity of pyrazole derivatives. Compounds with electron-withdrawing groups showed enhanced anticancer properties .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
AnticancerMCF73.79DNA topoisomerase inhibition
AnticancerHeLa12.50Induction of apoptosis
AntimicrobialStaphylococcus aureusNot specifiedDisruption of bacterial cell wall
AntimicrobialCandida albicansNot specifiedInhibition of fungal growth

Q & A

Q. What are the key steps in synthesizing N-(1H-benzimidazol-2-ylmethyl)-5-(furan-2-yl)-1H-pyrazole-3-carboxamide, and what reaction conditions optimize yield and purity?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : Amide bond formation between benzimidazole and pyrazole-carboxamide precursors under catalysts like EDCI/HOBt or DCC .
  • Heterocyclic assembly : Cyclization of pyrazole and furan moieties using POCl₃ or PPA as dehydrating agents .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) at 60–100°C enhance reaction efficiency . Yields are improved via chromatographic purification (e.g., silica gel, preparative TLC) .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the pyrazole and benzimidazole rings, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, crucial for validating stereochemistry .
  • HRMS : High-resolution mass spectrometry verifies molecular formula accuracy (e.g., [M+H]⁺ ion) .

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structurally related analogs exhibit:

  • Anticancer activity : Inhibition of kinase pathways (e.g., Wnt/β-catenin) via pyrazole-carboxamide interactions .
  • Antimicrobial effects : Disruption of bacterial cell membranes through furan and benzimidazole motifs . Target validation requires assays like enzyme-linked immunosorbent assays (ELISA) or MIC testing .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Dose-response validation : Reproduce assays (e.g., IC₅₀ measurements) under standardized conditions (pH, temperature) to rule out experimental variability .
  • Off-target profiling : Use proteome-wide screening (e.g., CETSA, thermal shift assays) to identify non-specific binding .
  • Structural analogs : Compare activity trends with derivatives (e.g., furan-to-thiophene substitutions) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Use DMSO/PEG-400 mixtures for intraperitoneal administration .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated amines) to enhance membrane permeability .
  • Nanoparticle encapsulation : Lipid-based carriers improve plasma half-life and reduce hepatic clearance .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to receptors (e.g., androgen receptors) .
  • MD simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR models : Correlate substituent electronegativity (e.g., furan vs. pyridine) with inhibitory potency .

Q. What experimental controls are essential when assessing this compound’s metabolic stability?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS, using cyclosporine A as a CYP3A4 inhibitor control .
  • Stable isotopologs : Synthesize deuterated analogs to trace metabolic pathways .
  • Plasma protein binding : Equilibrium dialysis quantifies free vs. albumin-bound fractions .

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